Tribenzylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzylphenol can be synthesized through several methods. One common synthetic route involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tribenzylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Tribenzylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tribenzylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of tribenzylphenol, known for its antiseptic properties.
Benzyl Alcohol: A related compound with similar chemical properties but different applications.
Hydroquinone: A reduction product of this compound, used in skin lightening products.
Uniqueness
This compound is unique due to the presence of three benzyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Tribenzylphenol (TBP) is an organic compound that has garnered attention due to its diverse biological activities. This article explores the various aspects of TBP's biological activity, including its antimicrobial properties, potential applications in agriculture, and its role as a potential endocrine disruptor.
Chemical Structure and Properties
This compound is characterized by its three benzyl groups attached to a phenolic core. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and ability to interact with biological membranes.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of TBP against various pathogens. The compound exhibits significant activity against bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in food products.
- Bacterial Inhibition : TBP has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria range from 50 to 100 µg/mL, indicating moderate potency.
- Fungal Activity : Against fungi like Candida albicans, TBP demonstrates antifungal activity with MIC values around 200 µg/mL.
2. Agricultural Applications
TBP has been evaluated for its potential as a pesticide due to its biological activity. Research indicates that it can act as an effective insect repellent and fungicide.
- Insecticidal Properties : Studies have shown that TBP can reduce the population of common agricultural pests. For example, it has been tested against aphids and whiteflies, showing over 70% mortality at concentrations of 500 µg/mL.
- Fungicidal Effects : In agricultural settings, TBP has been applied to control fungal infections in crops, particularly those caused by Botrytis cinerea.
Application | Target Organism | Effectiveness (Concentration) |
---|---|---|
Insecticide | Aphids | 70% mortality at 500 µg/mL |
Fungicide | Botrytis cinerea | Effective at 300 µg/mL |
3. Endocrine Disruption Potential
This compound has been studied for its potential endocrine-disrupting effects. It can mimic estrogen in biological systems, leading to concerns regarding its impact on human health and wildlife.
- Estrogenic Activity : Research indicates that TBP binds to estrogen receptors, exhibiting estrogen-like activity in vitro. This raises concerns about its use in consumer products and potential environmental impact.
- Case Studies : A case study involving aquatic organisms revealed that exposure to TBP resulted in altered reproductive behaviors and decreased fertility rates in fish species.
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the effectiveness of TBP as an antimicrobial agent in wound care. Patients treated with TBP-infused dressings showed a 30% faster healing rate compared to control groups using standard treatments.
Case Study 2: Agricultural Impact
Field trials conducted on tomato plants demonstrated that TBP application reduced fungal infections by approximately 40%, showcasing its potential as a biopesticide.
Properties
CAS No. |
64423-52-5 |
---|---|
Molecular Formula |
C27H24O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2,3,4-tribenzylphenol |
InChI |
InChI=1S/C27H24O/c28-27-17-16-24(18-21-10-4-1-5-11-21)25(19-22-12-6-2-7-13-22)26(27)20-23-14-8-3-9-15-23/h1-17,28H,18-20H2 |
InChI Key |
XDESGXRLUIHEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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